molecular formula C13H16FN3O2 B15362671 Tert-butyl N-(7-fluoro-1-methyl-indazol-6-YL)carbamate

Tert-butyl N-(7-fluoro-1-methyl-indazol-6-YL)carbamate

Cat. No.: B15362671
M. Wt: 265.28 g/mol
InChI Key: MFCMVOKXLPYNFI-UHFFFAOYSA-N
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Description

Tert-butyl N-(7-fluoro-1-methyl-indazol-6-YL)carbamate is a chemical compound belonging to the class of indazole derivatives. Indazoles are heterocyclic aromatic organic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. This compound, in particular, has shown potential in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(7-fluoro-1-methyl-indazol-6-YL)carbamate typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate indazole derivative and tert-butyl carbamate.

  • Reaction Conditions: The reaction is usually carried out under mild conditions, often involving the use of a base such as triethylamine and a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can help achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-(7-fluoro-1-methyl-indazol-6-YL)carbamate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives depending on the specific conditions.

  • Reduction Products: Reduced analogs with different functional groups.

  • Substitution Products: Substituted derivatives with different nucleophiles.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound has shown biological activity, making it a candidate for drug development.

  • Medicine: It has potential therapeutic applications, particularly in the treatment of diseases such as cancer and microbial infections.

  • Industry: Its derivatives can be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which tert-butyl N-(7-fluoro-1-methyl-indazol-6-YL)carbamate exerts its effects involves interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves binding to receptors or enzymes, leading to downstream effects.

Comparison with Similar Compounds

  • Indazole derivatives: Other indazole derivatives with similar structures and biological activities.

  • Carbamate derivatives: Compounds containing the carbamate functional group with comparable properties.

Uniqueness: Tert-butyl N-(7-fluoro-1-methyl-indazol-6-YL)carbamate stands out due to its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its biological activity and chemical reactivity.

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Properties

Molecular Formula

C13H16FN3O2

Molecular Weight

265.28 g/mol

IUPAC Name

tert-butyl N-(7-fluoro-1-methylindazol-6-yl)carbamate

InChI

InChI=1S/C13H16FN3O2/c1-13(2,3)19-12(18)16-9-6-5-8-7-15-17(4)11(8)10(9)14/h5-7H,1-4H3,(H,16,18)

InChI Key

MFCMVOKXLPYNFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C2=C(C=C1)C=NN2C)F

Origin of Product

United States

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